3-iodo-2-(iodomethyl)prop-1-ene

Catalog No.
S6538155
CAS No.
17616-43-2
M.F
C4H6I2
M. Wt
307.9
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-iodo-2-(iodomethyl)prop-1-ene

CAS Number

17616-43-2

Product Name

3-iodo-2-(iodomethyl)prop-1-ene

Molecular Formula

C4H6I2

Molecular Weight

307.9

Organic Synthesis

3-Iodo-2-(iodomethyl)prop-1-ene (C4H6I2) is a bifunctional molecule containing two halogen atoms (iodine) attached to a three-carbon chain. This structure presents potential applications in organic synthesis as a building block for more complex molecules. The presence of the two iodides allows for various substitution reactions where the iodides are replaced with other functional groups, introducing diversity in the final molecule.

  • A study by the National Institute of Standards and Technology explored the thermochemistry of isomerization for similar halogenated propene molecules []. This research provides fundamental data on the stability and reactivity of these compounds.

Material Science

Research in material science investigates the potential of halogenated alkenes like 3-iodo-2-(iodomethyl)prop-1-ene for applications in polymers or functional materials. The double bond (alkene) and the halogen atoms can influence properties like chain formation, electrical conductivity, or response to light.

  • Further research is needed to explore the material science applications of 3-iodo-2-(iodomethyl)prop-1-ene. However, studies on related halogenated alkenes provide insights into potential material properties [].

Precursor for Pharmaceuticals

Organic molecules with halogenated structures can serve as starting materials for the synthesis of pharmaceuticals. The specific properties of 3-iodo-2-(iodomethyl)prop-1-ene might be valuable for the development of new drugs, but more research is needed in this area.

  • Currently, there is no publicly available information on the use of 3-iodo-2-(iodomethyl)prop-1-ene in pharmaceutical research.

3-Iodo-2-(iodomethyl)prop-1-ene is an organic compound with the molecular formula C4_4H6_6I2_2. It features a three-carbon chain with two iodine substituents: one at the third carbon and another as an iodomethyl group at the second carbon. This structure endows the compound with unique chemical properties, making it a potential candidate for various synthetic applications in organic chemistry. The presence of the double bond (alkene) in its structure allows for diverse reactivity, particularly in substitution reactions where the iodine atoms can be replaced by other functional groups .

Due to its bifunctional nature:

  • Substitution Reactions: The iodine atoms can be substituted with nucleophiles, allowing for the formation of new compounds. This is particularly useful in synthesizing pharmaceuticals and other organic molecules.
  • Elimination Reactions: The alkene can participate in elimination reactions, leading to the formation of more complex structures.
  • Cyclization Reactions: The compound can also engage in cyclization processes, facilitated by iodine-mediated mechanisms, which can yield cyclic compounds useful in medicinal chemistry .

Several methods exist for synthesizing 3-iodo-2-(iodomethyl)prop-1-ene:

  • Halogenation of Propylene: Starting from propylene, iodine can be introduced through electrophilic addition reactions.
  • Iodination of Iodomethyl Compounds: Reacting iodomethyl derivatives with appropriate reagents can yield this compound via substitution reactions.
  • Cyclization Reactions: Utilizing iodine as a catalyst in cyclization processes can also lead to the formation of 3-iodo-2-(iodomethyl)prop-1-ene from suitable precursors .

The applications of 3-iodo-2-(iodomethyl)prop-1-ene are primarily found in:

  • Organic Synthesis: As a building block for more complex organic molecules, particularly in medicinal chemistry.
  • Material Science: Investigated for potential uses in polymers and functional materials due to its unique structural properties.
  • Pharmaceutical Development: Potentially useful as an intermediate in synthesizing new drugs, although more research is required to explore these avenues fully .

Interaction studies involving 3-iodo-2-(iodomethyl)prop-1-ene typically focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its mechanism of action when used as an intermediate in synthetic pathways. The compound's ability to participate in diverse chemical transformations makes it a versatile building block in organic synthesis .

3-Iodo-2-(iodomethyl)prop-1-ene shares structural similarities with several other halogenated compounds. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesNotable Differences
1-Iodo-2-methylpropeneContains one iodineLess reactive than 3-iodo compounds
3-Bromo-2-(bromomethyl)prop-1-eneContains bromine instead of iodineDifferent halogen type affects reactivity
2-IodoethanolContains one iodine on a two-carbon chainAlcohol functional group alters reactivity
4-Iodo-1-buteneLonger carbon chainDifferent structure affects potential applications

The uniqueness of 3-iodo-2-(iodomethyl)prop-1-ene lies in its dual iodine substituents and specific alkene configuration, enhancing its reactivity and potential applications compared to other similar compounds.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

Explore Compound Types